5-methoxy-2-methylbenzofuran-3(2H)-one
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Overview
Description
5-Methoxy-2-methylbenzofuran-3(2H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position on the benzofuran ring, with a ketone functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-methylbenzofuran-3(2H)-one can be achieved through various methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-methylphenol, the compound can be synthesized through a series of reactions including methylation, cyclization, and oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Products may include 5-methoxy-2-methylbenzofuran-3-carboxylic acid.
Reduction: Products may include 5-methoxy-2-methylbenzofuran-3-ol.
Substitution: Various substituted benzofurans depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 5-methoxy-2-methylbenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it valuable for developing new materials and products.
Mechanism of Action
The mechanism of action of 5-methoxy-2-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The methoxy and methyl groups, along with the ketone functional group, play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Methoxy-2-methylbenzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
5-Methoxy-2-methylbenzofuran-3-ol: Similar structure but with an alcohol group instead of a ketone.
2-Methylbenzofuran: Lacks the methoxy and ketone groups, making it less reactive.
Uniqueness: 5-Methoxy-2-methylbenzofuran-3(2H)-one is unique due to the presence of both methoxy and ketone functional groups. These groups confer specific chemical reactivity and biological activity, distinguishing it from other benzofuran derivatives.
Properties
CAS No. |
60770-46-9 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O3/c1-6-10(11)8-5-7(12-2)3-4-9(8)13-6/h3-6H,1-2H3 |
InChI Key |
DRELQAUAWVSPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC(=C2)OC |
Origin of Product |
United States |
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